Synthetic Yield Optimization: 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Achieves 97-98% Isolated Yield in Tosylation Step
In the scaled-up preparation of Upadacitinib intermediate ACT051-2, the synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine via tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine achieved a 97% isolated yield (134.6 g scale) under optimized conditions . Subsequent process optimization demonstrated that controlling the temperature of TsCl addition (0-5°C versus 23-35°C) increased the yield from 97.49% to 98.44% [1]. In contrast, analogous tosylation reactions on structurally similar heteroaromatic scaffolds lacking the specific pyrrolo[2,3-b]pyrazine electronic environment typically report yields in the 75-90% range under comparable conditions [2].
| Evidence Dimension | Isolated yield of tosylation reaction |
|---|---|
| Target Compound Data | 97% (initial), up to 98.44% (optimized) at 134.6 g scale |
| Comparator Or Baseline | Typical tosylation yields on heteroaromatic N-H substrates: 75-90% (class-level baseline) |
| Quantified Difference | 7-23 absolute percentage point improvement |
| Conditions | Tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine with TsCl; temperature optimization from 0-5°C to 23-35°C |
Why This Matters
Higher isolated yield directly translates to reduced cost per kilogram in API manufacturing and lower environmental footprint due to decreased solvent and reagent consumption.
- [1] JoVE. (2023). Scaled-Up Preparation of an Intermediate of Upatinib, ACT051-3. View Source
- [2] Greene, T.W., & Wuts, P.G.M. (2007). Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. (Class-level benchmark for heteroaromatic N-tosylation). View Source
